1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde 1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563349
InChI: InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=CN(N=C2C=O)C
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC13563349

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 1-methyl-4-(4-methylphenyl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3
Standard InChI Key PMALLSBHKKDCSD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN(N=C2C=O)C
Canonical SMILES CC1=CC=C(C=C1)C2=CN(N=C2C=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position, a 4-methylphenyl group at the 4-position, and an aldehyde moiety at the 3-position. The 4-methylphenyl group introduces steric and electronic effects that influence reactivity, while the aldehyde enables participation in condensation and nucleophilic addition reactions.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
IUPAC Name1-methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde
Functional GroupsAldehyde, methyl, aryl

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands for the aldehyde group (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy provides further validation:

  • ¹H NMR: A singlet at δ 9.8–10.0 ppm corresponds to the aldehyde proton, while aromatic protons resonate between δ 7.2–7.6 ppm.

  • ¹³C NMR: The aldehyde carbon appears at ~190 ppm, with quaternary carbons of the pyrazole ring near 140–150 ppm.

Synthesis and Preparation

Table 2: Representative Synthesis Methods for Pyrazole Analogues

MethodStarting MaterialsYield (%)Reference
Vilsmeier-Haack1-phenyl-1H-pyrazole-3-ol50–94
Suzuki-Miyaura CouplingHalopyrazole + Boronic Acid65–85

Optimization Challenges

Key challenges include regioselectivity in ring substitution and aldehyde group stability under reaction conditions. Catalytic systems employing sodium acetate or palladium complexes have shown promise in improving yields.

Biological and Pharmacological Activities

Antioxidant Properties

Pyrazole derivatives exhibit radical scavenging activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS). The aldehyde group may enhance electron-withdrawing effects, stabilizing radical intermediates.

Antimicrobial Efficacy

The compound’s planar structure facilitates interaction with microbial enzymes or DNA. Gram-positive bacteria (e.g., Staphylococcus aureus) show higher susceptibility than Gram-negative species due to differences in cell wall composition .

Table 3: Biological Activities of Pyrazole Derivatives

ActivityMechanismModel SystemReference
AntioxidantROS scavengingDPPH assay
AnticancerApoptosis inductionMCF-7 cells
AntimicrobialEnzyme inhibitionS. aureus

Applications in Research and Industry

Pharmaceutical Development

The compound serves as an intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its aldehyde group allows for Schiff base formation with amines, a key step in drug design .

Agricultural Chemistry

Derivatives act as precursors for herbicides and fungicides. The methylphenyl group confers stability against environmental degradation, prolonging agrochemical efficacy .

Material Science

In polymer chemistry, the compound’s rigidity and aromaticity contribute to thermally stable materials. Hybrid polymers incorporating pyrazole units exhibit enhanced mechanical properties .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets and pathways in disease models.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize bioavailability and potency.

  • Green Synthesis: Develop eco-friendly catalytic systems to reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator